(R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a chloro and fluoro substituent on the phenyl ring
Synthetic Routes and Reaction Conditions:
Chiral Resolution: One common method involves the resolution of racemic mixtures using chiral agents to isolate the (R)-enantiomer.
Chemical Synthesis: The compound can be synthesized through a series of reactions starting from commercially available precursors. For example, the amino group can be introduced via reductive amination of the corresponding keto acid.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as hydroxide or alkoxide ions.
Major Products Formed:
Amine oxide from oxidation.
Alcohol from reduction.
Various substituted phenyl derivatives from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through specific molecular interactions with biological targets. For example, it may bind to enzymes or receptors, altering their activity. The exact mechanism depends on the context of its application, such as inhibiting an enzyme in a biochemical pathway or modulating a receptor's signaling.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid
2-Amino-3-(3-chlorophenyl)propanoic acid
2-Amino-3-(2-fluorophenyl)propanoic acid
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring distinguishes this compound from its analogs, potentially leading to unique biological and chemical properties.
This detailed overview provides a comprehensive understanding of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid, highlighting its synthesis, reactions, applications, and mechanisms
Eigenschaften
Molekularformel |
C9H9ClFNO2 |
---|---|
Molekulargewicht |
217.62 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1 |
InChI-Schlüssel |
LSZBXQYJHCORIE-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)F)C[C@H](C(=O)O)N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)F)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.